molecular formula C12H20F3NO3 B13727787 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol

Cat. No.: B13727787
M. Wt: 283.29 g/mol
InChI Key: VIPMNSBLWRVIFX-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol typically involves the protection of an amino group with a Boc group, followed by the introduction of a trifluoromethyl group. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts in continuous flow systems can facilitate the Boc protection step, allowing for high yields and productivity .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: NaBH4, methanol as solvent.

    Deprotection: TFA, dichloromethane (DCM) as solvent.

Major Products Formed

Scientific Research Applications

3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a Boc-protected amino group and a trifluoromethyl group on a cyclohexanol ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C12H20F3NO3

Molecular Weight

283.29 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-5-4-6-11(18,7-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17)

InChI Key

VIPMNSBLWRVIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)(C(F)(F)F)O

Origin of Product

United States

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